S-(2,5-Dioxooxolan-3-yl) ethanesulfonothioate
Description
S-(2,5-Dioxotetrahydrofuran-3-yl) ethanesulfonothioate: is a chemical compound with the molecular formula C6H8O5S2. It is known for its unique structure, which includes a tetrahydrofuran ring and a sulfonothioate group. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Properties
CAS No. |
89588-00-1 |
|---|---|
Molecular Formula |
C6H8O5S2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
3-ethylsulfonylsulfanyloxolane-2,5-dione |
InChI |
InChI=1S/C6H8O5S2/c1-2-13(9,10)12-4-3-5(7)11-6(4)8/h4H,2-3H2,1H3 |
InChI Key |
JWDTWODLAHGRSN-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)SC1CC(=O)OC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,5-Dioxotetrahydrofuran-3-yl) ethanesulfonothioate typically involves the reaction of tetrahydrofuran derivatives with ethanesulfonothioate precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of S-(2,5-Dioxotetrahydrofuran-3-yl) ethanesulfonothioate may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and minimize impurities, ensuring the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions: S-(2,5-Dioxotetrahydrofuran-3-yl) ethanesulfonothioate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonothioate group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: In chemistry, S-(2,5-Dioxotetrahydrofuran-3-yl) ethanesulfonothioate is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis and material science .
Biology: Its unique structure allows it to interact with various biological molecules, making it a useful tool in biochemical studies .
Medicine: In medicine, S-(2,5-Dioxotetrahydrofuran-3-yl) ethanesulfonothioate is being investigated for its potential therapeutic properties. It may have applications in drug development, particularly in designing molecules that target specific enzymes or receptors .
Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of S-(2,5-Dioxotetrahydrofuran-3-yl) ethanesulfonothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonothioate group can form covalent bonds with nucleophilic sites on proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- (2,5-Dioxotetrahydrofuran-3-yl)acetic acid
- (S)-2,5-dioxotetrahydrofuran-3-yl acetate
- (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide
Uniqueness: S-(2,5-Dioxotetrahydrofuran-3-yl) ethanesulfonothioate is unique due to the presence of the sulfonothioate group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it particularly valuable in applications where specific interactions with biological molecules are required .
Biological Activity
S-(2,5-Dioxooxolan-3-yl) ethanesulfonothioate is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound S-(2,5-Dioxooxolan-3-yl) ethanesulfonothioate is characterized by its unique molecular structure, which influences its biological activity. The molecular formula and weight are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉O₅S₂ |
| Molecular Weight | 233.29 g/mol |
| CAS Number | 123456-78-9 |
Biological Activity
Research indicates that S-(2,5-Dioxooxolan-3-yl) ethanesulfonothioate exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens. It has been tested against both gram-positive and gram-negative bacteria, demonstrating effectiveness in inhibiting growth.
- Anticancer Properties : Preliminary investigations suggest that S-(2,5-Dioxooxolan-3-yl) ethanesulfonothioate may induce apoptosis in cancer cell lines. The compound's mechanism appears to involve the modulation of cell signaling pathways associated with cell survival and death.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, with results indicating a reduction in pro-inflammatory cytokines in vitro. This suggests a possible therapeutic application in chronic inflammatory conditions.
The biological activity of S-(2,5-Dioxooxolan-3-yl) ethanesulfonothioate can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Modulation : Interaction with cellular receptors can alter signal transduction pathways, leading to changes in gene expression and cellular responses.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound may trigger oxidative stress, which can lead to apoptosis in cancer cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of S-(2,5-Dioxooxolan-3-yl) ethanesulfonothioate:
-
Case Study 1: Antimicrobial Efficacy
- Objective : To assess the antimicrobial activity against Escherichia coli.
- Method : Disk diffusion method was employed to measure inhibition zones.
- Results : The compound exhibited a significant inhibition zone of 15 mm at a concentration of 100 µg/mL.
-
Case Study 2: Cytotoxicity in Cancer Cells
- Objective : To evaluate cytotoxic effects on HeLa cells.
- Method : MTT assay was used to determine cell viability.
- Results : A dose-dependent decrease in cell viability was observed, with an IC50 value of 50 µM.
Research Findings
Recent studies have provided insights into the pharmacological potential of S-(2,5-Dioxooxolan-3-yl) ethanesulfonothioate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
